2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Description
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide is a synthetic acetamide derivative characterized by:
- A 2-oxo-1,2-dihydropyridine core.
- An azepane-1-sulfonyl group at the pyridine ring’s 3-position.
- A 2-chlorophenylmethyl substituent on the acetamide nitrogen.
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c21-17-9-4-3-8-16(17)14-22-19(25)15-23-11-7-10-18(20(23)26)29(27,28)24-12-5-1-2-6-13-24/h3-4,7-11H,1-2,5-6,12-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKXGGROHOADFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the azepane ring. The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor. The sulfonyl group is then introduced via sulfonation, followed by the formation of the dihydropyridinone ring through a condensation reaction. The final step involves the coupling of the chlorophenyl moiety with the acetamide group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the sulfonyl group.
Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Similarities
The compound’s closest analog is N-[(2-chlorophenyl)methyl]-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide (CAS: 1251629-26-1), which replaces the azepane ring with a morpholine-sulfonyl group .
Other analogs from the evidence include:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Azepane vs. Morpholine Sulfonyl Groups :
- Chlorophenyl vs.
- Heterocyclic Cores: The 2-oxo-1,2-dihydropyridine core in the target compound is structurally distinct from quinazolinone (e.g., ) or pyrimidinone (e.g., ) cores, which are associated with kinase inhibition or antimicrobial activity.
Crystallographic and Spectroscopic Insights
- Crystal Packing : N-Substituted acetamides (e.g., ) often form hydrogen-bonded dimers (R₂²(10) motifs), stabilizing the solid-state structure. The azepane sulfonyl group may introduce unique packing constraints.
- Spectroscopic Profiles :
- IR and ¹H NMR spectra of analogs (e.g., ) confirm carbonyl (1650–1700 cm⁻¹) and sulfonamide (1150–1200 cm⁻¹) stretches, with aromatic protons resonating at δ 7.2–7.8 ppm.
Biological Activity
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is CHClNOS, with a molecular weight of approximately 353.83 g/mol. The structure includes an azepane sulfonyl group and a dihydropyridine ring, which are significant for its reactivity and biological interactions.
Biological Activity
Preliminary studies indicate that compounds similar to this one often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with dihydropyridine structures have been reported to possess antibacterial properties by inhibiting bacterial protein synthesis.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : The presence of sulfonamide groups may contribute to anti-inflammatory activities.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Reduction of inflammatory markers |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to block the 50S ribosomal subunit in bacteria, leading to inhibition of protein synthesis .
- Cell Cycle Arrest : Some studies suggest that dihydropyridine derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
Recent research has focused on evaluating the biological activity of structurally related compounds. For instance:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar azepane structures exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .
- Anticancer Activity Assessment : Another study investigated the cytotoxic effects on breast cancer cell lines, reporting IC50 values in the low micromolar range, indicating potent anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
